![molecular formula C15H14N2O B1332415 2-[(2-methylphenoxy)methyl]-1H-benzimidazole CAS No. 3156-23-8](/img/structure/B1332415.png)
2-[(2-methylphenoxy)methyl]-1H-benzimidazole
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Description
2-[(2-methylphenoxy)methyl]-1H-benzimidazole is a compound with the molecular formula C15H14N2O . It is also known by other names such as 2-o-Tolyloxymethyl-1H-benzoimidazole, 2-((o-tolyloxy)methyl)-1H-benzo[d]imidazole, and 2-[(2-methylphenoxy)methyl]-1H-1,3-benzodiazole .
Molecular Structure Analysis
The molecular structure of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole consists of a benzimidazole core with a 2-methylphenoxy group attached via a methylene bridge . The InChI string for this compound is InChI=1S/C15H14N2O/c1-11-6-2-5-9-14(11)18-10-15-16-12-7-3-4-8-13(12)17-15/h2-9H,10H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis
The molecular weight of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole is 238.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 238.110613074 g/mol . The topological polar surface area of the compound is 37.9 Ų .Scientific Research Applications
DNA Topoisomerase Inhibition
One of the significant applications of 1H-Benzimidazole derivatives, including compounds related to 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, is their role as inhibitors of mammalian DNA topoisomerases. These enzymes play a crucial role in DNA replication and cell division. For example, 5-methyl-4-(1H-benzimidazole-2-yl)phenol, a related compound, exhibited potent topoisomerase I inhibition, suggesting a potential for developing new therapeutic agents targeting cancer and other diseases where DNA replication control is crucial (Alpan, Gunes, & Topçu, 2007).
Corrosion Inhibition
Benzimidazole derivatives, similar to 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, have been studied for their inhibitory action on the corrosion of metals. For instance, in a study involving N80 steel in hydrochloric acid, derivatives showed significant inhibition efficiency, indicating their potential as protective agents in industrial applications where metal corrosion is a concern (Yadav et al., 2016).
Antioxidant Properties
Benzimidazole compounds have shown promising antioxidant activities. 2-methyl benzimidazole, for instance, demonstrated significant antioxidant activity, which could have implications for its use in pharmaceuticals and as a protective agent against oxidative stress-related diseases (Saini, Dhiman, Mittal, & Kumar, 2016).
Anticancer Activity
Certain benzimidazole derivatives have been synthesized and evaluated for their anticancer properties. For example, compounds like 2-methyl-1H-benzimidazole exhibited cytotoxic activity against various cancer cell lines, indicating their potential as lead compounds in the development of new anticancer drugs (Varshney et al., 2015).
Anti-Helicobacter Pylori Activity
Benzimidazole derivatives have been explored as agents against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. Studies have shown that certain compounds within this group exhibit bactericidal properties specifically targeting H. pylori, offering a potential new class of antibacterials (Kühler et al., 2002).
Antimicrobial Activity
Similarly, various benzimidazole derivatives, including those structurally related to 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, have been synthesized and tested for their antimicrobial activity. These compounds have shown effectiveness against a range of bacterial and fungal species, highlighting their potential as antimicrobial agents (Salahuddin et al., 2017).
properties
IUPAC Name |
2-[(2-methylphenoxy)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-2-5-9-14(11)18-10-15-16-12-7-3-4-8-13(12)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZRNEVZOMLBKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351793 |
Source
|
Record name | 2-[(2-methylphenoxy)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methylphenoxy)methyl]-1H-benzimidazole | |
CAS RN |
3156-23-8 |
Source
|
Record name | 2-[(2-methylphenoxy)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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